molecular formula C17H15NO2Se B14200590 3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole CAS No. 833462-42-3

3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole

Cat. No.: B14200590
CAS No.: 833462-42-3
M. Wt: 344.3 g/mol
InChI Key: WFTLZCUNYWIEDR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole is a compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole typically involves the reaction of 4-methoxybenzaldehyde with phenylselanyl acetic acid in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of selenoxide derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole involves its interaction with various molecular targets and pathways. The phenylselanyl group is known to modulate oxidative stress by influencing the activity of antioxidant enzymes and reducing reactive oxygen species (ROS) levels. Additionally, the compound may interact with specific receptors or enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in oxidative stress modulation and potential therapeutic applications.

Properties

CAS No.

833462-42-3

Molecular Formula

C17H15NO2Se

Molecular Weight

344.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-(phenylselanylmethyl)-1,2-oxazole

InChI

InChI=1S/C17H15NO2Se/c1-19-14-9-7-13(8-10-14)17-11-15(20-18-17)12-21-16-5-3-2-4-6-16/h2-11H,12H2,1H3

InChI Key

WFTLZCUNYWIEDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C[Se]C3=CC=CC=C3

Origin of Product

United States

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